Tegobuvir - 1000787-75-6

Tegobuvir

Catalog Number: EVT-283919
CAS Number: 1000787-75-6
Molecular Formula: C25H14F7N5
Molecular Weight: 517.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tegobuvir (GS-9190) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, specifically categorized as a thumb II binder [, , ]. It is a synthetic, small-molecule compound that has been extensively studied for its antiviral activity against HCV genotype 1 [, , , , , , , , , , ].

Molecular Structure Analysis

Tegobuvir is characterized by an imidazopyridine core structure []. Its molecular formula is C22H22F3N5O2, and it has a molecular weight of 445.44 g/mol.

Chemical Reactions Analysis

Tegobuvir undergoes a unique chemical activation process within cells. It is metabolized by cytochrome P450 (CYP) enzymes, specifically CYP1A, into an active metabolite []. This metabolite then forms a glutathione conjugate before directly interacting with the NS5B polymerase.

Mechanism of Action

Tegobuvir inhibits HCV replication by directly binding to the NS5B polymerase, preventing viral RNA synthesis [, , ]. Unlike other non-nucleoside inhibitors, Tegobuvir requires intracellular activation and covalently binds to the NS5B polymerase []. This interaction occurs specifically within the thumb subdomain of the polymerase, particularly the β-hairpin region (amino acids 435 to 455) []. This binding prevents conformational changes necessary for polymerase activity, halting viral RNA replication.

Applications
  • Antiviral Monotherapy: While Tegobuvir exhibits potent antiviral activity in vitro, its use as monotherapy is limited due to the rapid emergence of resistance [, , ]. The Y448H mutation in the NS5B polymerase is commonly selected for during Tegobuvir monotherapy, highlighting the need for combination therapy to suppress resistance development [].

  • Drug Resistance Studies: Tegobuvir has been instrumental in understanding the mechanisms of HCV drug resistance [, , , , ]. The identification of Tegobuvir-resistant mutations in the NS5B polymerase has provided valuable insights into the structure-activity relationship of this enzyme and guided the development of next-generation HCV inhibitors.

GS-9256

  • Compound Description: GS-9256 is a macrocyclic, phosphinic acid-containing inhibitor of the hepatitis C virus (HCV) NS3 protease. [] It exhibits potent antiviral activity against HCV genotype 1 (GT1). []
  • Relevance: GS-9256 was investigated in combination with Tegobuvir in several clinical trials for the treatment of HCV. [, , ] The combination aimed to target two different viral proteins for enhanced antiviral activity.

Ledipasvir (GS-5885)

  • Compound Description: Ledipasvir is an HCV NS5A inhibitor. [] It exhibits potent antiviral activity against HCV genotype 1. []
  • Relevance: Ledipasvir was studied in combination with Tegobuvir, Vedroprevir, and Ribavirin in a phase II clinical trial for treatment-naïve HCV genotype 1 patients. [] This combination aimed to target multiple viral proteins to achieve higher cure rates.

Vedroprevir

  • Compound Description: Vedroprevir is an HCV NS3 protease inhibitor. []
  • Relevance: Similar to Ledipasvir, Vedroprevir was included in the aforementioned phase II clinical trial alongside Tegobuvir, Ledipasvir, and Ribavirin. [] The inclusion of both Vedroprevir and Tegobuvir, both targeting different mechanisms of HCV replication, aimed to increase treatment efficacy.

Sofosbuvir

  • Compound Description: Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B polymerase. [, ] It demonstrates potent antiviral activity against a broad range of HCV genotypes. [, ]
  • Relevance: Although not directly combined in clinical trials mentioned in the provided abstracts, Sofosbuvir is highlighted as a highly potent HCV drug with a different mechanism of action than Tegobuvir. [] Its inclusion in this list is relevant for understanding the broader landscape of HCV treatment options.

Mericitabine

  • Compound Description: Mericitabine is a nucleoside analog inhibitor of the HCV NS5B polymerase. []
  • Relevance: Mericitabine was studied in combination with Danoprevir, showcasing the potential of combining two DAAs without interferon. [] This research provides context for the development of Tegobuvir-containing regimens.

Danoprevir

  • Compound Description: Danoprevir is an HCV NS3 protease inhibitor. []
  • Relevance: Similar to Mericitabine, Danoprevir's combination with Mericitabine and its initial success highlight the potential of DAA combinations, including those with Tegobuvir. []

GS-6620

  • Compound Description: GS-6620 is an HCV NS5B polymerase inhibitor. []
  • Relevance: While not clinically studied together, GS-6620 demonstrated synergistic antiviral effects with GS-9256, a compound frequently paired with Tegobuvir, in vitro. [] This information highlights the potential for broader combination strategies against HCV.

Nilotinib

  • Compound Description: Nilotinib is a tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia. []
  • Relevance: In silico studies identified Nilotinib as a potential inhibitor of the SARS-CoV-2 main protease, similar to studies conducted on Tegobuvir. [] While the target virus differs, both highlight the potential for drug repurposing against viral diseases.

Ribavirin

  • Compound Description: Ribavirin is a broad-spectrum antiviral medication. [, ] While its mechanism of action is not fully understood, it is thought to interfere with viral RNA synthesis. [, ]
  • Relevance: Ribavirin was often included in combination regimens with Tegobuvir in clinical trials to enhance antiviral activity and prevent resistance development. [, ]

Interferon-α (IFN-α)

  • Compound Description: Interferon-α is a cytokine that stimulates the immune system to fight viral infections. [, ]
  • Relevance: Interferon-α was a mainstay of HCV treatment before the advent of DAAs. [] While not directly studied with Tegobuvir, it provides context for the evolution of HCV therapies.

Properties

CAS Number

1000787-75-6

Product Name

Tegobuvir

IUPAC Name

5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine

Molecular Formula

C25H14F7N5

Molecular Weight

517.4 g/mol

InChI

InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2

InChI Key

XBEQSQDCBSKCHJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

GS-9190; GS 9190; GS9190; GS-333126; GS 333126; GS333126; Tegobuvir

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.